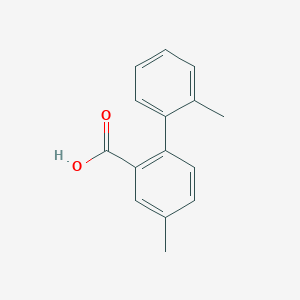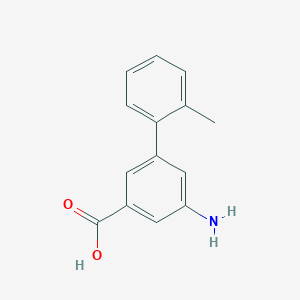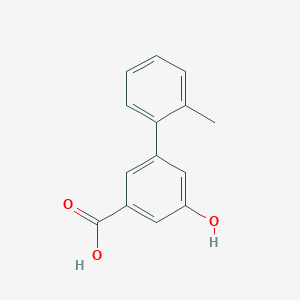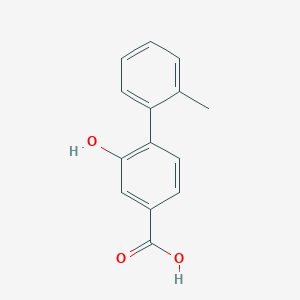
2-Hydroxy-4-(2-methylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(2-methylphenyl)benzoic acid, commonly referred to as 2-HMB, is a naturally occurring phenolic acid found in a variety of plant species. It is an important intermediate in the synthesis of a number of pharmaceuticals, fragrances, and dyes. In addition, 2-HMB has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties.
Scientific Research Applications
2-HMB has been studied for its potential applications in the fields of medicine and pharmacology. It has been found to have anti-inflammatory, anti-tumor, and antioxidant properties, and has been shown to inhibit the growth of a number of cancer cell lines. In addition, 2-HMB has been studied for its potential to treat type 2 diabetes, Alzheimer’s disease, and Parkinson’s disease.
Mechanism of Action
The mechanism of action of 2-HMB is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. In addition, 2-HMB has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-HMB has been found to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and oxidative stress, and to inhibit the growth of a number of cancer cell lines. In addition, 2-HMB has been found to have anti-diabetic and neuroprotective effects, and to reduce the activity of the enzyme acetylcholinesterase.
Advantages and Limitations for Lab Experiments
2-HMB is a relatively easy compound to synthesize, and the reaction yields are typically high. In addition, the compound is relatively stable, and can be stored for long periods of time. However, the compound is not water-soluble, and must be dissolved in an organic solvent such as methanol or ethanol for use in laboratory experiments.
Future Directions
Research into the potential applications of 2-HMB is ongoing. Potential future directions for research include further investigation into the compound’s anti-inflammatory, anti-tumor, and antioxidant properties, as well as its potential to treat type 2 diabetes, Alzheimer’s disease, and Parkinson’s disease. In addition, further research into the compound’s mechanism of action is needed in order to better understand its effects. Finally, further research into the potential of 2-HMB as a drug delivery system is needed.
Synthesis Methods
2-HMB can be synthesized from the reaction of 4-methylbenzoic acid and hydroxylamine hydrochloride in an alkaline solution. The reaction is carried out at room temperature, and the product is purified by recrystallization. The yield of the reaction is typically between 80-90%.
properties
IUPAC Name |
2-hydroxy-4-(2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXBELZSRBGRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688587 |
Source


|
| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261937-59-0 |
Source


|
| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














